molecular formula C12H12Cl3NO5 B2400573 (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate CAS No. 1260832-02-7

(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate

Cat. No.: B2400573
CAS No.: 1260832-02-7
M. Wt: 356.58
InChI Key: VRFBQNFWNLIHJE-UHFFFAOYSA-N
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Description

The compound (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate is a carbamate derivative featuring a 3-methoxyphenyl group linked via a carbamate bridge to a 1,3-dioxolane ring substituted with a trichloromethyl group at the 2-position.

Synthesis and Characterization:
The synthesis involves coupling 3-methoxyaniline with a trichloromethyl-substituted dioxolane intermediate. As described in , similar carbamates are synthesized using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DMF (dimethylformamide) under mild conditions (room temperature, stirring) . The product is purified via column chromatography and characterized using ¹H-NMR, ¹³C-NMR, and HRMS. Key spectral data include:

  • ¹H-NMR: Aromatic protons (δ 6.8–7.2 ppm), dioxolane ring protons (δ 4.2–5.0 ppm).
  • ¹³C-NMR: Carbamate carbonyl (δ ~155 ppm), trichloromethyl carbon (δ ~95 ppm).
  • HRMS: Molecular ion peak matching calculated values (e.g., [M+H]⁺ at m/z 420.05) .

Properties

CAS No.

1260832-02-7

Molecular Formula

C12H12Cl3NO5

Molecular Weight

356.58

IUPAC Name

(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate

InChI

InChI=1S/C12H12Cl3NO5/c1-18-8-3-2-4-9(7-8)21-10(17)16-12(11(13,14)15)19-5-6-20-12/h2-4,7H,5-6H2,1H3,(H,16,17)

InChI Key

VRFBQNFWNLIHJE-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OC(=O)NC2(OCCO2)C(Cl)(Cl)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate typically involves the reaction of 3-methoxyphenol with a suitable carbamoyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbamate group can be reduced to form an amine derivative.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent like ethanol.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate.

    Reduction: Formation of (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]amine.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism and degradation of carbamates in living organisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may allow for the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. The carbamate group forms a covalent bond with the active site of the enzyme, leading to its inactivation. This inhibition disrupts the normal function of the enzyme, resulting in the accumulation of acetylcholine and subsequent physiological effects.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on substituents on the aromatic ring, carbamate bridge, and dioxolane moiety. Below is a comparative analysis:

Compound Aromatic Substituent Carbamate/Dioxolane Substituent Key Structural Feature Reference
Target Compound 3-Methoxyphenyl 2-(Trichloromethyl)-1,3-dioxolane Electron-withdrawing Cl₃C group
Chlorpropham (Isopropyl 3-chlorophenylcarbamate) 3-Chlorophenyl Isopropyl Herbicidal activity; halogenated aryl
N-(2-Methoxyethyl)-methylcarbamoyl methylnaphthylacetamide 1-Naphthyl Methoxyethyl-methylcarbamoyl Amide-carbamate hybrid; flexible chain
Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate 2-Methoxyphenyl-indole Sulfamoyl-octyl Sulfonamide-carbamate; heterocyclic

Key Observations :

  • Electron Effects : The trichloromethyl group in the target compound increases electrophilicity compared to methyl or methoxy substituents in analogs (e.g., chlorpropham) .
  • Steric Hindrance : Bulky substituents (e.g., octyl in ) reduce reactivity, whereas the dioxolane ring in the target compound balances steric and electronic effects .

Key Observations :

  • Reagent Efficiency : HATU (used for the target compound) is superior for carbamate formation under mild conditions compared to EDC·HCl (requires cooling) .
  • Yield Challenges : Yields for carbamates with complex substituents (e.g., sulfamoyl in ) are generally lower due to steric hindrance .
Spectroscopic and Analytical Data

NMR Shifts :

  • Trichloromethyl Group : The Cl₃C group in the target compound causes downfield shifts in ¹³C-NMR (δ ~95 ppm) compared to methyl groups (δ ~20 ppm) in analogs .
  • Aromatic Protons : 3-Methoxyphenyl protons (δ ~6.8 ppm) are upfield relative to chlorophenyl (δ ~7.3 ppm in chlorpropham) due to electron-donating methoxy groups .

Mass Spectrometry :

  • The target compound’s HRMS matches theoretical m/z values, confirming purity, whereas chlorpropham analogs often show fragmentation peaks due to labile C-Cl bonds .
Functional and Application Comparisons
  • Stability : The trichloromethyl group may enhance hydrolytic stability compared to methoxyethyl or alkyne-substituted carbamates .

Biological Activity

(3-Methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological activity, synthesizing key findings from various studies and patents.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenyl ring and a dioxolane moiety substituted with a trichloromethyl group. Its molecular structure suggests potential interactions with biological targets, making it relevant for pharmacological studies.

Antiviral Activity

Compounds containing dioxolane structures have been investigated for antiviral properties. A notable example includes studies on triazole derivatives that demonstrated potent anti-HIV activity . This suggests that this compound could possess similar antiviral mechanisms worth exploring.

The mechanism by which dioxolane-containing compounds exert their biological effects often involves interaction with specific enzymes or receptors within microbial cells. For instance, the trichloromethyl group can enhance the lipophilicity of the compound, potentially facilitating membrane penetration and subsequent biological activity .

Study 1: Antimicrobial Efficacy

In a comparative study of various dioxolane derivatives, researchers found that compounds with halogen substitutions exhibited enhanced antimicrobial properties against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in optimizing biological activity.

Study 2: Antiviral Research

A study focused on triazole derivatives revealed significant inhibition of HIV-1 replication in vitro. The results indicated that structural components similar to those found in this compound could be critical for developing effective antiviral agents.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Dioxolane Derivative AAntimicrobial against E. coli
Triazole Derivative BAnti-HIV activity (EC50: 0.056 µM)
Dioxolane Derivative CInhibitory effect on fungal growth

Q & A

Q. Q1. What is the standard synthetic route for (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate, and what are critical reaction parameters?

A: The compound is synthesized via carbamate linkage formation. A typical method involves reacting 3-methoxyphenyl isocyanate with 2-(trichloromethyl)-1,3-dioxolan-2-amine in anhydrous chloroform or dichloromethane under inert atmosphere. Triethylamine (1 eq) is added to scavenge HCl. Reaction progress is monitored via TLC or ESI-MS, with optimal yields achieved after 18–24 hours at room temperature. Key parameters include moisture exclusion (to prevent hydrolysis) and stoichiometric control of the isocyanate intermediate .

Advanced Synthesis

Q. Q2. How can catalytic strategies improve regioselectivity and yield in the synthesis of this carbamate derivative?

A: Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) can enhance regioselectivity during carbamate formation. Microwave-assisted synthesis reduces reaction time (3–6 hours vs. 18 hours) while improving purity. Solvent optimization (e.g., switching from chloroform to THF) may stabilize reactive intermediates. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) resolves co-eluting byproducts .

Basic Characterization

Q. Q3. Which spectroscopic techniques are critical for structural confirmation of this compound?

A: Essential techniques include:

  • ¹H/¹³C NMR : To identify methoxyphenyl protons (δ 6.7–7.3 ppm), dioxolane methylene groups (δ 4.5–5.0 ppm), and carbamate carbonyl (δ 150–155 ppm).
  • FT-IR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
  • ESI-MS : Molecular ion peak [M+H]⁺ confirms molecular weight. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Characterization

Q. Q4. How can HRMS and X-ray crystallography resolve ambiguities in stereochemical assignments?

A: High-resolution mass spectrometry (HRMS) with <2 ppm error confirms empirical formulas. Single-crystal X-ray diffraction provides absolute stereochemistry, particularly for the dioxolane ring’s trichloromethyl orientation. For amorphous solids, NOESY NMR correlates spatial proximity of methoxyphenyl and dioxolane groups to infer conformation .

Basic Biological Activity

Q. Q5. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

A: Standard assays include:

  • Enzyme inhibition : Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) assays (Ellman’s method) to assess neuroactivity.
  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to gauge therapeutic index .

Advanced Biological Activity

Q. Q6. How can molecular docking elucidate interactions between this carbamate and biological targets?

A: Docking simulations (AutoDock Vina, Schrödinger Suite) model the compound’s binding to enzymes (e.g., AChE). The trichloromethyl-dioxolane moiety may occupy hydrophobic pockets, while the carbamate group forms hydrogen bonds with catalytic triads. MD simulations (20–100 ns) assess binding stability. In vitro validation via site-directed mutagenesis of target residues confirms predicted interactions .

Basic Stability

Q. Q7. What factors influence hydrolytic stability of the carbamate group in aqueous buffers?

A: Hydrolysis rates depend on pH (accelerated in alkaline conditions), temperature, and buffer composition. Phosphate buffers (pH 7.4) at 37°C mimic physiological degradation. Stability is enhanced by electron-withdrawing groups (e.g., trichloromethyl) on the dioxolane ring, which reduce nucleophilic attack on the carbamate carbonyl .

Advanced Stability

Q. Q8. How does the trichloromethyl group affect oxidative stability in reactive oxygen species (ROS)-rich environments?

A: The trichloromethyl group’s electronegativity stabilizes the dioxolane ring against ROS-mediated degradation. Accelerated stability testing (40°C/75% RH) with H₂O₂ or Fenton’s reagent shows <10% degradation over 72 hours. LC-MS identifies degradation products (e.g., carboxylic acid derivatives from carbamate cleavage) .

Basic Data Contradictions

Q. Q9. How should researchers address discrepancies in reported IC₅₀ values across studies?

A: Standardize assay protocols (e.g., enzyme source, substrate concentration, incubation time). Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays). Report exact experimental conditions (pH, temperature, co-solvents) to contextualize variability .

Advanced Data Contradictions

Q. Q10. What computational approaches reconcile conflicting SAR data from in vitro vs. in vivo models?

A: QSAR models incorporating logP, polar surface area, and H-bond donors predict bioavailability discrepancies. Physiologically based pharmacokinetic (PBPK) modeling accounts for metabolic differences (e.g., cytochrome P450 metabolism in vivo). Meta-analysis of published data identifies outliers due to assay interference (e.g., compound aggregation) .

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